Cas no 96203-70-2 (Pancratistatin)

Pancratistatin structure
Pancratistatin structure
Nom du produit:Pancratistatin
Numéro CAS:96203-70-2
Le MF:C14H15NO8
Mégawatts:325.270804643631
CID:1001954
PubChem ID:441597

Pancratistatin Propriétés chimiques et physiques

Nom et identifiant

    • Pancratistatin
    • (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • Pancuronium Bromide
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
    • (+)-Pancratistatin
    • NSC 349156
    • Pancratistatine
    • NSC-349156
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
    • NCI60_003105
    • Q7130395
    • 96203-70-2
    • CHEBI:7906
    • SMP1_000217
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
    • DTXSID501315881
    • 4GUM4B7K5B
    • NSC349156
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
    • UNII-4GUM4B7K5B
    • MLS002701837
    • VREZDOWOLGNDPW-ALTGWBOUSA-N
    • B844009K070
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
    • NS00126096
    • CHEMBL419335
    • [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
    • SCHEMBL93612
    • C08535
    • HY-102010
    • CS-0022453
    • SMR001565430
    • GLXC-02877
    • DA-56579
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
    • Piscine à noyau: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
    • La clé Inchi: VREZDOWOLGNDPW-ALTGWBOUSA-N
    • Sourire: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

Propriétés calculées

  • Qualité précise: 325.08
  • Masse isotopique unique: 325.08
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 0
  • Complexité: 503
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -1.6
  • Surface topologique des pôles: 149A^2

Propriétés expérimentales

  • Dense: 1.824
  • Point d'ébullition: 661.426°C at 760 mmHg
  • Point d'éclair: 353.818°C
  • Indice de réfraction: 1.752
  • Le PSA: 148.71000
  • Le LogP: -1.89750

Pancratistatin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
P173600-2.5mg
Pancratistatin
96203-70-2
2.5mg
$ 804.00 2023-09-06
TRC
P173600-5mg
Pancratistatin
96203-70-2
5mg
$ 1384.00 2023-09-06
TRC
P173600-.5mg
Pancratistatin
96203-70-2
5mg
$178.00 2023-05-17
MedChemExpress
HY-102010-1mg
Pancratistatin
96203-70-2
1mg
¥7000 2024-07-20
TRC
P173600-0.5mg
Pancratistatin
96203-70-2
0.5mg
$ 145.00 2022-06-03
A2B Chem LLC
AY10075-2mg
Pancratistatin
96203-70-2 ≥98%
2mg
$1177.00 2024-07-18
A2B Chem LLC
AY10075-5mg
Pancratistatin
96203-70-2
5mg
$1366.00 2023-12-29
A2B Chem LLC
AY10075-2.5mg
Pancratistatin
96203-70-2
2.5mg
$844.00 2023-12-29

Pancratistatin Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Dowex 50W-X8
Référence
A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction
Akai, Shoji; Kojima, Masaru; Yamauchi, Shunsuke; Kohji, Takahiro; Nakamura, Yutaka; et al, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination
, United States, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol
Référence
Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay
Pettit, George R.; Melody, Noeleen; Herald, Delbert L., Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
Référence
Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene
Bingham, Tanner W.; Hernandez, Lucas W. ; Olson, Daniel G.; Svec, Riley L.; Hergenrother, Paul J.; et al, Journal of the American Chemical Society, 2019, 141(1), 657-670

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
Référence
Convergent Synthesis of Pancratistatin from Piperonal and Xylose
Dam, Johan Hygum; Madsen, Robert, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
Référence
Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene
Potter, Tyler J.; Ellman, Jonathan A., Organic Letters, 2017, 19(11), 2985-2988

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
Référence
First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems
Tian, Xinrong; Hudlicky, Tomas; Koenigsberger, Kurt, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Acetic acid ;  neutralized
Référence
Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin
Cagide-Fagin, Fernando; Nieto-Garcia, Olaia; Lago-Santome, Hugo; Alonso, Ricardo, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Référence
Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene
Hernandez, Lucas W. ; Pospech, Jola; Klockner, Ulrich; Bingham, Tanner W.; Sarlah, David, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation and functionalization of isocarbostyril alkaloids as anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Lithium iodide Solvents: Dimethylformamide
Référence
Asymmetric Total Synthesis of (+)-Pancratistatin
Trost, Barry M.; Pulley, Shon R., Journal of the American Chemical Society, 1995, 117(40), 10143-4

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol
Référence
Synthesis of pancratistatin
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C → 0 °C
1.2 Solvents: Methanol ;  2 h, -78 °C → 0 °C
Référence
A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block
Li, Min; Wu, Anmei; Zhou, Peijie, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

Pancratistatin Preparation Products

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